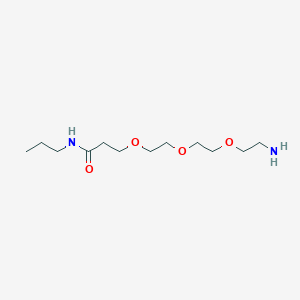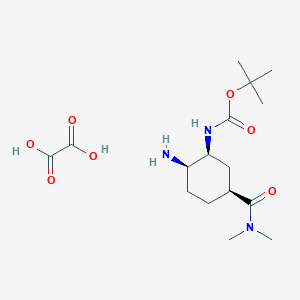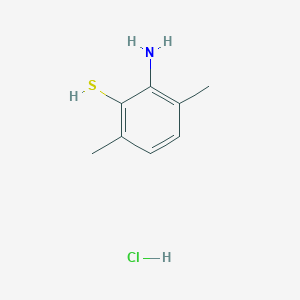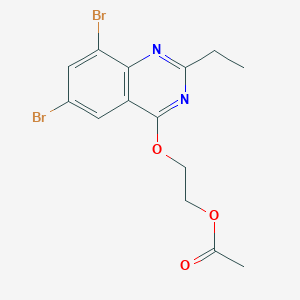
3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)-N-propylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)-N-propylpropanamide is a complex organic compound with a unique structure that includes multiple ethoxy groups and an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)-N-propylpropanamide typically involves multiple steps. One common method starts with triethylene glycol monobenzyl ether, which reacts with p-toluenesulfonyl chloride to form 2-(2-(benzyloxy)ethoxy)ethyl-4-methylbenzenesulfonate. This intermediate then undergoes a reaction with sodium azide to produce 2-(2-(azidoethoxy)ethoxy)ethyl-4-methylbenzenesulfonate. Finally, catalytic hydrogenation reduction is performed to obtain 2-(2-(2-aminoethoxy)ethoxy)ethanol .
Industrial Production Methods
The industrial production of this compound involves similar steps but on a larger scale. The process is optimized to ensure high yield and purity, with careful control of reaction conditions and purification steps to minimize waste and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)-N-propylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The amino and ethoxy groups can participate in substitution reactions with suitable reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)-N-propylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of cellular processes and as a linker in the synthesis of antibody-drug conjugates (ADCs).
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of specialized polymers and as an intermediate in the synthesis of other industrial chemicals .
Wirkmechanismus
The mechanism of action of 3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)-N-propylpropanamide involves its interaction with specific molecular targets. In biological systems, it can act as a linker in ADCs, facilitating the targeted delivery of cytotoxic agents to cancer cells. The compound’s ethoxy groups allow it to interact with various cellular components, while the amino group can form bonds with target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol: A related compound with similar ethoxy and amino groups, used in similar applications.
2-(2-(Dimethylamino)ethoxy)ethanol: Another related compound with a dimethylamino group, used in surfactants and as a corrosion inhibitor.
3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid: A similar compound with a carboxylic acid group, used in research and industrial applications.
Uniqueness
3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)-N-propylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in targeted drug delivery systems .
Eigenschaften
Molekularformel |
C12H26N2O4 |
|---|---|
Molekulargewicht |
262.35 g/mol |
IUPAC-Name |
3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-propylpropanamide |
InChI |
InChI=1S/C12H26N2O4/c1-2-5-14-12(15)3-6-16-8-10-18-11-9-17-7-4-13/h2-11,13H2,1H3,(H,14,15) |
InChI-Schlüssel |
AAONBHLIJAKSIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(=O)CCOCCOCCOCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl (2-amino-5-oxaspiro[3.4]octan-8-yl)carbamate](/img/structure/B12937109.png)
![Ethyl 2-amino-7-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B12937113.png)
![4-Chloro-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B12937114.png)








